molecular formula C28H30F3N7O3 B611823 WS3

WS3

Cat. No.: B611823
M. Wt: 569.6 g/mol
InChI Key: KIKOYRNAERIVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tungsten trisulfide is an inorganic compound composed of tungsten and sulfur, with the chemical formula WS₃. It appears as a chocolate-brown powder and is known for its unique physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for tungsten trisulfide are similar to the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrogen Sulfide: Used in the synthesis and reactions involving tungsten trisulfide.

    Elemental Sulfur: Reacts with tungsten disulfide to form tungsten trisulfide.

    Hydrogen: Used for the reduction of tungsten trisulfide.

Major Products

    Tungsten Disulfide: Formed during the decomposition and reduction of tungsten trisulfide.

    Elemental Sulfur: Produced during the decomposition of tungsten trisulfide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tungsten trisulfide is unique due to its specific layered structure and the ability to act as an effective catalyst in electrochemical reactions. Its distinct morphology, such as the desert-rose-like structure, sets it apart from other similar compounds .

Properties

IUPAC Name

N-[6-[4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F3N7O3/c1-37-10-12-38(13-11-37)16-19-4-5-21(14-23(19)28(29,30)31)35-27(40)34-20-6-8-22(9-7-20)41-25-15-24(32-17-33-25)36-26(39)18-2-3-18/h4-9,14-15,17-18H,2-3,10-13,16H2,1H3,(H2,34,35,40)(H,32,33,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKOYRNAERIVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WS3
Reactant of Route 2
Reactant of Route 2
WS3
Reactant of Route 3
Reactant of Route 3
WS3
Reactant of Route 4
Reactant of Route 4
WS3
Reactant of Route 5
Reactant of Route 5
WS3
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
WS3
Customer
Q & A

Q1: What is tungsten trisulfide (WS3)?

A1: Tungsten trisulfide (this compound) is a chemical compound with potential applications in various fields, including catalysis and electronics.

Q2: What is the difference between amorphous this compound and crystalline this compound?

A2: Amorphous this compound lacks a well-defined, long-range ordered structure. Crystalline this compound possesses a defined structure, recently reported to be a layered structure. [, ]

Q3: What are the potential advantages of using this compound as a catalyst for the hydrogen evolution reaction (HER)?

A3: this compound exhibits promising electrocatalytic activity for HER due to its unique electronic structure and the presence of active sites on its surface. [, , ]

Q4: How does the morphology of this compound affect its catalytic performance?

A4: Research suggests that the amorphous structure of this compound, compared to crystalline WS2, leads to a larger surface area and potentially exposes more active sites for improved catalytic activity. []

Q5: What is the role of this compound in enhancing the performance of silicon nanowires for solar-driven hydrogen production?

A5: Tungsten sulfides, both in crystalline (WS2) and amorphous (this compound) forms, have been shown to enhance photoelectrochemical hydrogen production in silicon nanowires. The amorphous this compound exhibits higher catalytic activity for the hydrogen evolution reaction compared to crystalline WS2. []

Q6: Can this compound be combined with other materials to improve its catalytic properties?

A6: Yes, combining this compound with reduced graphene oxide (rGO) has shown synergistic effects, improving both its HER and oxygen reduction reaction (ORR) activities due to enhanced conductivity and increased surface area. [, ]

Q7: What are the advantages of electrochemical synthesis for producing this compound-based materials?

A7: Electrochemical synthesis offers a more environmentally friendly approach compared to traditional methods, as it reduces the use of hazardous chemicals and high-energy processes. This approach also allows for controlled synthesis and direct deposition of this compound on conductive substrates. [, ]

Q8: How does the oxidation method used to produce graphene oxide affect the properties of this compound-x/rGO hybrids?

A8: The choice of oxidation method employed during graphene oxide synthesis significantly impacts the properties of the final this compound-x/rGO hybrid. Using different oxidation techniques such as Hummers, Staudenmaier, or Hofmann methods will result in variations in the amount of metallic species present in the rGO, which in turn influences the electrocatalytic performance of the hybrid. []

Q9: What is the significance of the presence of this compound in the trigonal crystal system?

A9: The successful synthesis of crystalline this compound with a layered structure belonging to the trigonal crystal system broadens the scope of layered tungsten sulfide materials. []

Q10: How does the presence of sulfur in different oxidation states affect the properties of this compound?

A10: Studies on amorphous tungsten sulfides suggest that the presence of sulfur in both -1 and -2 oxidation states in this compound contributes to a greater degree of disorder in the W—S bonding compared to WS5. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.